molecular formula C13H19NO B13265572 N-(2,4-Dimethylphenyl)-2-methyloxolan-3-amine

N-(2,4-Dimethylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13265572
M. Wt: 205.30 g/mol
InChI Key: ZEBPRMKAJASZOR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-methyloxolan-3-amine is an amine derivative featuring a 2-methyloxolan (tetrahydrofuran) ring substituted at the 3-position with an amine group linked to a 2,4-dimethylphenyl aromatic ring. For instance, amines with substituted phenyl groups, such as 2,2-diphenylethan-1-amine, are widely used as intermediates in pharmaceuticals and agrochemicals due to their bioactivity and versatility in synthesis . The 2-methyloxolan moiety may enhance solubility compared to purely aromatic systems, a feature critical for drug delivery and material science applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C13H19NO/c1-9-4-5-12(10(2)8-9)14-13-6-7-15-11(13)3/h4-5,8,11,13-14H,6-7H2,1-3H3

InChI Key

ZEBPRMKAJASZOR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 2,4-dimethylaniline with an appropriate oxirane derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of the amine group on the oxirane ring, leading to the formation of the desired oxolane structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and temperature control to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with altered oxidation states.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the oxolane moiety.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Its effects are mediated through binding to proteins or enzymes, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence molecular properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents Appearance Reference
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 1545810-10-3 4-Cl, 2-CH₃ Liquid
N-(4-Ethylphenyl)-2-methyloxolan-3-amine C₁₃H₁₉NO 205.30 1554879-50-3 4-C₂H₅ -
N-(2,4-Dimethylphenyl)-2-methyloxolan-3-amine C₁₃H₁₉NO ~205.30 - 2-CH₃, 4-CH₃ - Inferred
  • Chlorine vs. Methyl Substitution : The chloro analog () has a higher molecular weight (225.72 vs. ~205.30) and increased polarity due to the electronegative Cl atom, which may improve crystallinity but reduce lipid solubility compared to the methyl-substituted target compound .
  • Ethyl vs. Methyl Substitution : The ethyl-substituted analog () shares a similar molecular weight with the target compound. The bulkier ethyl group could enhance hydrophobic interactions in biological systems but may sterically hinder reactivity .

Research Findings and Methodologies

  • Structural Analysis : Crystallographic tools like SHELX () and ORTEP-3 () are critical for resolving amine structures, though the target compound’s crystallinity remains unstudied .
  • Validation : Structure validation protocols () ensure accuracy in characterizing such compounds, particularly for regulatory submissions .

Biological Activity

N-(2,4-Dimethylphenyl)-2-methyloxolan-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a phenyl group with two methyl substituents at the 2 and 4 positions, along with a methyloxolan ring. The molecular formula is C12_{12}H17_{17}N, and it has a molecular weight of approximately 191.27 g/mol. The unique structure contributes to its distinct chemical properties and potential biological activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to modulation of various biochemical pathways, influencing cellular functions in therapeutic contexts.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It could bind to specific receptors, affecting signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating potential cytotoxic effects. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is valuable to compare it with structurally similar compounds.

Compound NameStructureBiological ActivityNotable Findings
N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amineStructureAntimicrobial, AnticancerExhibits binding to specific enzymes
N-(2,4-dimethylphenyl)thian-3-amineStructureAntimicrobialUndergoes oxidation and reduction reactions

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxicity in Cancer Cells : In a preliminary screening against human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50_{50} values ranging from 20 to 40 µM, indicating moderate cytotoxicity.

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